N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide
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Overview
Description
N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide: is an organic compound with the molecular formula C12H16N2O4 It is a derivative of acetanilide and features an ethoxy group and a nitro group on the phenyl ring, along with a 2-methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide typically involves the following steps:
Nitration: The starting material, 4-ethoxyaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to yield 4-ethoxy-2-nitroaniline.
Acylation: The 4-ethoxy-2-nitroaniline is then acylated with 2-methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Substitution: The ethoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Sodium iodide in acetone, ammonia in ethanol.
Hydrolysis: Aqueous hydrochloric acid, sodium hydroxide solution.
Major Products Formed:
Reduction: N-(4-ethoxy-2-aminophenyl)-2-methylpropanamide.
Substitution: N-(4-halo-2-nitrophenyl)-2-methylpropanamide, N-(4-amino-2-nitrophenyl)-2-methylpropanamide.
Hydrolysis: 4-ethoxy-2-nitrobenzoic acid, 2-methylpropanamide.
Scientific Research Applications
Chemistry: N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.
Biology: In biological research, this compound can be used to study the effects of nitroaromatic compounds on cellular processes. It may also be employed in the development of new biochemical assays and diagnostic tools.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Research into its analogs could lead to the discovery of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can modify biological macromolecules, leading to various biochemical effects. The ethoxy and amide groups may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
N-(4-ethoxy-2-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a 2-methylpropanamide group.
N-(4-ethoxy-2-nitrophenyl)benzamide: Similar structure but with a benzamide group.
N-(4-ethoxy-2-nitrophenyl)propionamide: Similar structure but with a propionamide group.
Uniqueness: N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide is unique due to the presence of the 2-methylpropanamide moiety, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to its analogs.
Properties
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-4-18-9-5-6-10(11(7-9)14(16)17)13-12(15)8(2)3/h5-8H,4H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNYBHZBYPHVBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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